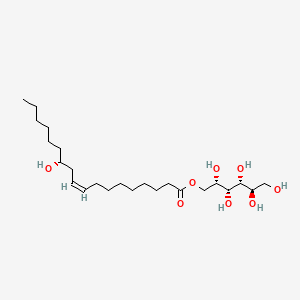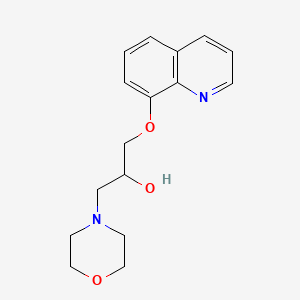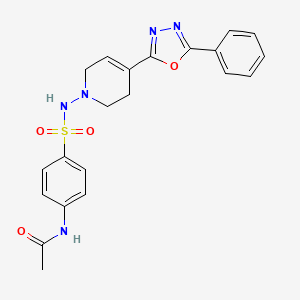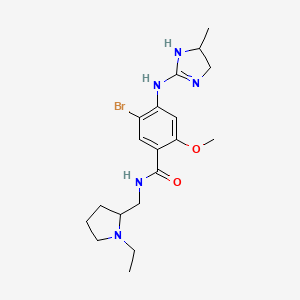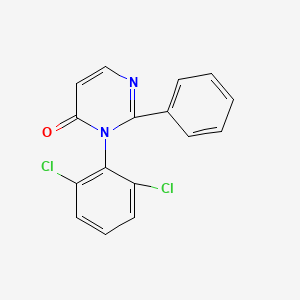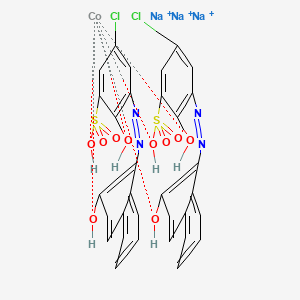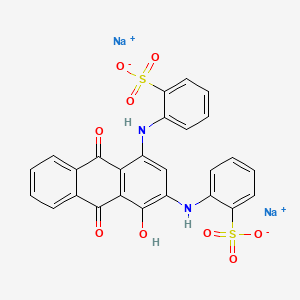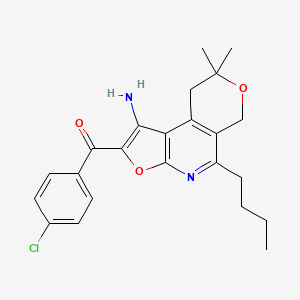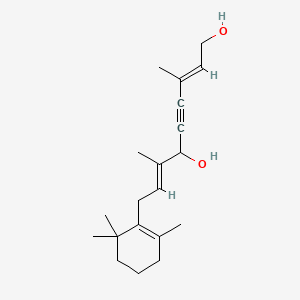
Oxenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxenin: is a chemical compound with the molecular formula C20H30O2 and a molecular weight of 302.46 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Oxenin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : Oxenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformation.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed: : The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of this compound.
Scientific Research Applications
Chemistry: : In chemistry, Oxenin is used as a building block for the synthesis of complex molecules
Biology: : this compound has been studied for its biological activity, including its potential as a therapeutic agent. Research has focused on its interactions with biological targets and its effects on cellular processes.
Medicine: : In medicine, this compound is being explored for its potential use in drug development. Its unique properties make it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: : Industrial applications of this compound include its use in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of Oxenin involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Oxenin include other molecules with comparable structures and properties. These may include compounds with similar functional groups or molecular frameworks.
Uniqueness: : this compound is unique due to its specific molecular structure and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
List of Similar Compounds
- Retinol
- Vitamin A derivatives
- Other monocyclic diterpenes
Properties
CAS No. |
50895-69-7 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2E,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,7-dien-4-yne-1,6-diol |
InChI |
InChI=1S/C20H30O2/c1-15(12-14-21)8-11-19(22)17(3)9-10-18-16(2)7-6-13-20(18,4)5/h9,12,19,21-22H,6-7,10,13-14H2,1-5H3/b15-12+,17-9+ |
InChI Key |
DYJPCHNUVWLJST-UTCAOAAESA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)C/C=C(\C)/C(C#C/C(=C/CO)/C)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC=C(C)C(C#CC(=CCO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
